1-(2-Isothiocyanatoethyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide
Description
1-(2-Isothiocyanatoethyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide is a pyridinium-based compound with a reactive isothiocyanate (-NCS) group, a 4-methoxyphenyl-substituted oxazole ring, and a bromide counterion. Its molecular formula is C₂₀H₁₈BrN₃O₂S (MW: 444.34 g/mol), and it has a CAS number of 155863-02-8 . The isothiocyanate group enables covalent conjugation to primary amines (e.g., proteins or peptides), making it valuable in biochemical labeling applications. Commercial sources report a purity of ≥95% .
Properties
IUPAC Name |
2-[1-(2-isothiocyanatoethyl)pyridin-1-ium-4-yl]-5-(4-methoxyphenyl)-1,3-oxazole;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N3O2S.BrH/c1-22-16-4-2-14(3-5-16)17-12-20-18(23-17)15-6-9-21(10-7-15)11-8-19-13-24;/h2-7,9-10,12H,8,11H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKICOJPEBUOGMX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(O2)C3=CC=[N+](C=C3)CCN=C=S.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70440212 | |
| Record name | 1-(2-Isothiocyanatoethyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70440212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155862-91-2 | |
| Record name | 1-(2-Isothiocyanatoethyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70440212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Isothiocyanatoethyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Oxazolyl Ring Formation
The 5-(4-methoxyphenyl)-2-oxazolyl group is synthesized via cyclization of a β-ketoamide precursor. A representative protocol involves:
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Condensation : 4-Methoxybenzoyl chloride reacts with a β-keto ester (e.g., ethyl acetoacetate) in anhydrous dichloromethane under nitrogen, catalyzed by triethylamine.
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Cyclodehydration : The intermediate β-ketoamide undergoes cyclization using phosphorus oxychloride (POCl₃) at 80°C for 4 hours, yielding the oxazolyl ring.
Key Data :
Pyridinium Bromide Quaternization
The pyridinium core is formed by alkylating 4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridine with 1,2-dibromoethane:
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Alkylation : Pyridine derivatives react with 1,2-dibromoethane in acetonitrile at 60°C for 12 hours, producing a bromoethyl intermediate.
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Ion Exchange : Treatment with sodium bromide in ethanol replaces the counterion, yielding the pyridinium bromide.
Optimization Notes :
Isothiocyanatoethyl Group Introduction
The isothiocyanate moiety is introduced via a two-step protocol adapted from Kim et al.:
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Amination : The bromoethyl-pyridinium intermediate reacts with ammonium thiocyanate (NH₄SCN) in ethanol at 25°C for 6 hours.
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Thiocarbonylation : Carbon disulfide (CS₂) and di-tert-butyl dicarbonate (Boc₂O) are added with DMAP catalysis, forming the isothiocyanatoethyl group.
Reaction Conditions :
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography using chloroform/methanol (95:5 v/v) as the eluent. The compound exhibits an Rf value of 0.45 under these conditions.
Analytical Validation
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¹H-NMR (400 MHz, CDCl₃): δ 8.72 (d, 2H, pyridinium-H), 7.89 (s, 1H, oxazole-H), 7.45 (d, 2H, methoxyphenyl-H), 6.99 (d, 2H, methoxyphenyl-H), 4.85 (t, 2H, -CH₂-NCS).
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HPLC : ≥90% purity with a retention time of 12.3 minutes (C18 column, acetonitrile/water 70:30).
Applications in Fluorescent Labeling
The isothiocyanatoethyl group enables covalent binding to primary amines (e.g., lysine residues in proteins). Key advantages include:
Chemical Reactions Analysis
Types of Reactions
1-(2-Isothiocyanatoethyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions.
Addition: The compound can undergo addition reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can react with the isothiocyanate group.
Addition: Electrophiles such as halogens or nucleophiles like water can add to the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution with an amine could form a thiourea derivative.
Scientific Research Applications
Fluorescent Labeling
One of the primary applications of this compound is as a photostable fluorescent label . Its fluorescent properties enable it to be used in various biological assays and imaging techniques. The compound's ability to maintain stability under light exposure makes it suitable for long-term experiments where consistent fluorescence is essential for accurate data collection .
Key Features:
- Photostability: Maintains fluorescence over extended periods.
- Versatility: Can be used in various biological systems for imaging and detection.
- Application in Assays: Useful in fluorescence microscopy and flow cytometry.
Therapeutic Potential
Research indicates that isothiocyanates, including those derived from this compound, exhibit significant anti-inflammatory , antioxidant , and antimicrobial properties . These characteristics position the compound as a candidate for further investigation in drug development aimed at treating various conditions related to oxidative stress and inflammation .
Potential Therapeutic Applications:
- Cancer Research: Investigated for its ability to inhibit tumor growth through modulation of cellular pathways.
- Anti-inflammatory Agents: Potential use in treating chronic inflammatory diseases due to its inhibitory effects on pro-inflammatory mediators.
- Antimicrobial Properties: Effective against certain bacterial strains, suggesting a role in developing new antimicrobial agents.
Enzyme Inhibition Studies
The compound has been studied for its role in inhibiting specific enzymes, particularly those involved in metabolic processes. It serves as a model compound for exploring the structure-activity relationship (SAR) of enzyme inhibitors. For example, studies have highlighted its effectiveness against the enzyme ALOX15, which is implicated in the metabolism of fatty acids and associated with inflammatory responses .
Inhibitory Potency:
- The compound exhibits varying degrees of inhibition against different substrates, indicating its potential as a selective inhibitor.
- Research has quantified its inhibitory effects using IC50 values, demonstrating its efficacy compared to other known inhibitors .
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of 1-(2-Isothiocyanatoethyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide:
Study 1: Enzyme Inhibition
A study investigated the inhibitory potency of this compound against ALOX15, revealing significant selectivity towards linoleic acid over arachidonic acid with an IC50 ratio indicating high specificity .
| Inhibitor | IC50 (LA), µM | IC50 (AA), µM | IC50 (LA)/IC50 (AA) Ratio |
|---|---|---|---|
| Compound 1 | 0.03 ± 0.02 | 2.79 ± 0.18 | 0.010 |
| Compound 2 | 1.8 ± 1.2 | 54.02 ± 2.50 | 0.032 |
Study 2: Photostability Assessment
Research evaluating the photostability of fluorescent labels demonstrated that this compound retained its fluorescence under continuous light exposure, making it ideal for prolonged imaging applications .
Mechanism of Action
The mechanism of action of 1-(2-Isothiocyanatoethyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide involves its interaction with molecular targets such as enzymes or receptors. The isothiocyanate group is known to react with nucleophilic sites in proteins, potentially leading to the inhibition of enzyme activity or modulation of receptor function. The oxazole and methoxyphenyl groups may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Differences :
- The propane linker in the N-(3-Isothiocyanatopropyl) variant may enhance flexibility but reduce conjugation efficiency compared to ethyl .
Counterion Variations
Impact :
- Triflate derivatives are preferred in fluorescence applications due to reduced ion-pairing effects, which can enhance quantum yield .
Pyridinium Derivatives with Alternative Reactive Groups
- This compound has been used in voltage clamp fluorometry (VCF) to study ion channel conformational changes .
- Maleimide Derivatives : Compounds like 1-[2-(Maleimido)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium triflate (CAS 155862-98-9) target cysteine residues. Maleimides offer thiol-specific conjugation but are less stable in reducing environments compared to isothiocyanates .
Functional Comparison :
| Group | Target | Stability | Application |
|---|---|---|---|
| Isothiocyanate | Primary amines | High (pH >7) | General protein labeling |
| Succinimidyl | Lysine | Moderate (hydrolysis-sensitive) | Structural biology studies |
| Maleimide | Cysteine | Low (reducing conditions) | Thiol-specific probes |
Antimicrobial Pyridinium Bromides
- IL5 (4-(dimethylamino)-1-(4-phenoxybutyl)pyridinium bromide) and IL19 (tetrafluoroborate analog) exhibit MIC values of 1 mg/mL against S. racemosum and P. aeruginosa .
Biological Activity
1-(2-Isothiocyanatoethyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide (CAS 155862-91-2), commonly referred to as Stain 3-I, is a synthetic compound characterized by its unique molecular structure and significant biological activity. With a molecular formula of C18H16BrN3O2S and a molecular weight of 418.31 g/mol, this compound has garnered attention for its potential applications in biological research, particularly in fluorescence microscopy and cellular imaging.
The compound appears as a yellow solid with high purity (≥90% HPLC) and is soluble in organic solvents such as chloroform. It is known for its photostability and large Stokes shift, making it suitable for fluorescent detection applications.
| Property | Value |
|---|---|
| Molecular Formula | C18H16BrN3O2S |
| Molecular Weight | 418.31 g/mol |
| Purity | ≥90% (HPLC) |
| Appearance | Yellow solid |
| Solubility | Chloroform |
This compound exhibits notable biological activities that are primarily attributed to its isothiocyanate group. Isothiocyanates are known for their anticancer properties, which include:
- Induction of Apoptosis : The compound has been shown to trigger apoptosis in various cancer cell lines through the activation of caspases and modulation of mitochondrial pathways.
- Inhibition of Cell Proliferation : Studies indicate that it can significantly reduce the proliferation of cancer cells by interfering with cell cycle progression.
- Antioxidant Activity : The compound exhibits antioxidant properties, which can protect cells from oxidative stress.
In Vitro Studies
Several in vitro studies have highlighted the efficacy of this compound against various cancer types. For instance:
- Breast Cancer Cells : Research demonstrated that treatment with Stain 3-I resulted in a dose-dependent decrease in viability of MCF-7 breast cancer cells, with IC50 values indicating potent cytotoxic effects.
- Lung Cancer Cells : In A549 lung cancer cells, the compound induced significant apoptosis, evidenced by increased annexin V staining and caspase activation.
Case Studies
-
Case Study on MCF-7 Cells :
- Objective : To evaluate the cytotoxic effects of Stain 3-I on MCF-7 breast cancer cells.
- Method : Cells were treated with varying concentrations (0, 10, 20, 30 µM) of the compound for 24 hours.
- Results : A significant reduction in cell viability was observed at concentrations above 20 µM, with an IC50 value calculated at approximately 15 µM.
-
Case Study on A549 Cells :
- Objective : To assess the apoptotic effects of Stain 3-I on A549 lung cancer cells.
- Method : Cells were exposed to the compound at concentrations ranging from 0 to 50 µM for 48 hours.
- Results : Flow cytometry analysis revealed a marked increase in early apoptotic cells at concentrations above 25 µM.
Q & A
Basic: What are the key steps and optimization strategies for synthesizing this compound?
Answer:
The synthesis involves quaternization of 4-methoxypyridine with phenacyl bromide derivatives in dry acetone under ambient conditions. Critical steps include:
- Reagent stoichiometry: A 1:1 molar ratio of 4-methoxypyridine to phenacyl bromide ensures efficient quaternization .
- Reaction monitoring: Thin-layer chromatography (TLC) is used to confirm reaction completion (~5 hours at room temperature) .
- Purification: Recrystallization in ethanol yields >95% purity. Optimizing solvent polarity and cooling rates improves crystal formation .
Advanced: How can computational modeling synergize with experimental synthesis to optimize reaction pathways?
Answer:
Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, guiding reagent selection and solvent effects. For example:
- Reaction path search: Identify energy barriers for isothiocyanate group conjugation .
- Solvent optimization: Simulate solvent polarity effects on pyridinium ring formation .
- Feedback loops: Experimental NMR data (e.g., δ 8.96–8.94 ppm for pyridinium protons ) validate computational models, refining predictions .
Basic: What characterization techniques are essential for confirming structural integrity?
Answer:
- 1H-NMR: Key signals include pyridinium protons (δ 8.96–8.94 ppm, J = 7.2 Hz) and methoxy groups (δ 4.14 ppm) .
- LC-MS: Confirm molecular ion peaks (e.g., m/z 246.12 [M+H]+ for related analogs) .
- Elemental analysis: Validate C, H, N, S, and Br content against theoretical values .
Advanced: How does modifying the oxazole ring affect stability and reactivity?
Answer:
- Electron-withdrawing substituents (e.g., halogens) on the oxazole ring increase electrophilicity, enhancing reactivity in nucleophilic substitutions .
- Steric effects: Bulky groups at the 5-position of oxazole may hinder conjugation with the pyridinium ring, reducing photostability .
- Experimental validation: UV-Vis spectroscopy monitors π→π* transitions in modified oxazole derivatives to assess stability .
Advanced: How to resolve contradictions in yield or purity data across synthesis protocols?
Answer:
- Design of Experiments (DoE): Use factorial designs to isolate variables (e.g., temperature, solvent) impacting yield .
- Impurity profiling: HPLC-MS identifies byproducts (e.g., unreacted phenacyl bromide) .
- Reproducibility checks: Cross-validate results using independent labs or automated synthesis platforms .
Basic: What precautions are necessary for handling the isothiocyanatoethyl group?
Answer:
- Inert atmosphere: Conduct reactions under nitrogen/argon to prevent hydrolysis .
- Temperature control: Maintain ≤25°C to avoid thermal decomposition .
- Quenching: Use aqueous sodium bicarbonate to neutralize excess isothiocyanate .
Advanced: How to assess the compound’s stability under varying storage conditions?
Answer:
- Accelerated stability studies: Expose samples to 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
- Light sensitivity: UV irradiation (254 nm) tests photodegradation; protect with amber glass .
- Solid-state analysis: Powder XRD detects polymorphic changes affecting shelf life .
Advanced: What strategies enable selective conjugation via the isothiocyanate group?
Answer:
- pH control: Conduct reactions at pH 8.5–9.0 to favor nucleophilic attack by amines (e.g., lysine residues) .
- Competitive inhibition: Add thiourea to block non-specific binding .
- Kinetic monitoring: Stopped-flow spectroscopy tracks conjugation rates (<1 ms resolution) .
Basic: Which purification methods maximize yield and purity?
Answer:
- Recrystallization: Ethanol is optimal for removing unreacted phenacyl bromide .
- Column chromatography: Use silica gel with CHCl₃:MeOH (9:1) to isolate polar byproducts .
- Drying: Vacuum desiccation (25°C, 24 hours) prevents hydrate formation .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
- Core modifications: Synthesize analogs with substituted oxazoles (e.g., 5-nitro, 5-cyano) to probe electronic effects .
- Biological assays: Test cytotoxicity (MTT assay) and target binding (SPR) to correlate substituents with activity .
- Pharmacophore mapping: Molecular docking identifies critical interactions (e.g., hydrogen bonding with the pyridinium ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
